molecular formula C9H9F3N2O3 B8686110 5-Ethoxy-2-nitro-4-(trifluoromethyl)aniline CAS No. 473537-36-9

5-Ethoxy-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B8686110
Key on ui cas rn: 473537-36-9
M. Wt: 250.17 g/mol
InChI Key: NSUBCFDZJGKSLM-UHFFFAOYSA-N
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Patent
US06548495B2

Procedure details

The title compound was prepared from 5-chloro-2-nitro-4-trifluoromethyl-phenylamine [CAS-No. 35375-74-7] (7.06 g, 29.3 mmol) and KOH (4.26 g, 64.6 mmol) in EtOH (30 mL) and DMSO (60 mL) according to the general procedure E. Obtained as a yellow solid (4.20 g).
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:12]([F:15])([F:14])[F:13])=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([NH2:8])[CH:7]=1.[OH-].[K+].[CH3:18][CH2:19][OH:20]>CS(C)=O>[CH2:19]([O:20][C:2]1[C:3]([C:12]([F:15])([F:14])[F:13])=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([NH2:8])[CH:7]=1)[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
7.06 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)N)[N+](=O)[O-])C(F)(F)F
Name
Quantity
4.26 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
CCO
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=CC(=C(C1)N)[N+](=O)[O-])C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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